molecular formula C19H17NO3S B2808774 2-(2-((4-Ethylphenoxy)methyl)phenyl)thiazole-4-carboxylic acid CAS No. 1176783-09-7

2-(2-((4-Ethylphenoxy)methyl)phenyl)thiazole-4-carboxylic acid

Cat. No. B2808774
CAS RN: 1176783-09-7
M. Wt: 339.41
InChI Key: CSFDLQGKNTWLEG-UHFFFAOYSA-N
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Description

“2-(2-((4-Ethylphenoxy)methyl)phenyl)thiazole-4-carboxylic acid” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . It has been reported that the MEP surface plays a significant role in drug–target protein interaction . Thus, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

  • Synthesis and Derivative Studies :

    • 2-Phenyl-2-thiazoline and its derivatives, including 4-carboxylic acid variants, are obtained through specific synthesis methods involving RCS2CH2CO2H and aminoethane thiols, highlighting a pathway to create compounds related to 2-(2-((4-Ethylphenoxy)methyl)phenyl)thiazole-4-carboxylic acid. This indicates potential in exploring various structural derivatives of thiazole compounds (Suzuki & Izawa, 1976).
  • Crystal Structure and Solubility Analysis :

    • Research on methyl 2-(4-(2-metylpropoxy)-phenyl)-4-methyl-thiazole-5-carboxylate and its derivatives demonstrates the relationship between molecular structure, crystal structure, and solubility. This kind of study could be applied to 2-(2-((4-Ethylphenoxy)methyl)phenyl)thiazole-4-carboxylic acid to understand its physical and chemical properties in different solvents (Hara et al., 2009).
  • Antimicrobial Activity Investigations :

    • Thiazole derivatives, similar in structure to 2-(2-((4-Ethylphenoxy)methyl)phenyl)thiazole-4-carboxylic acid, have been studied for their antimicrobial activities against various bacterial and fungal isolates. This suggests potential antimicrobial applications for the compound (Wardkhan et al., 2008).
  • Fluorophore Development for Metal Ion Detection :

    • Studies on phenyl-2-thiazoline fluorophores, which are structurally related, have been conducted for selective Al3+ detection, potentially useful in studying intracellular Al3+. Such fluorophore research could be relevant for the development of similar applications using 2-(2-((4-Ethylphenoxy)methyl)phenyl)thiazole-4-carboxylic acid (Lambert et al., 2000).
  • Anticancer Activity Screening :

    • The synthesis and anticancer activity screening of thiazole compounds against breast cancer cells provides a basis for exploring similar applications for 2-(2-((4-Ethylphenoxy)methyl)phenyl)thiazole-4-carboxylic acid, particularly in terms of its potential anticancer properties (Sonar et al., 2020).
  • Fungicidal Properties Research :

    • Research on 2-amino-4-aryl thiazoles and their derivatives, which have shown fungicidal properties, can guide similar investigations into the fungicidal capabilities of 2-(2-((4-Ethylphenoxy)methyl)phenyl)thiazole-4-carboxylic acid (Mahapatra, 1956).
  • Anti-inflammatory Activity Studies :

    • Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and tested for their anti-inflammatory activities. This suggests a potential avenue for exploring the anti-inflammatory properties of 2-(2-((4-Ethylphenoxy)methyl)phenyl)thiazole-4-carboxylic acid (Tozkoparan et al., 1999).

Mechanism of Action

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, such as antimicrobial, antifungal, anti-inflammatory, and antitumor targets .

Mode of Action

Thiazole derivatives are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The mode of action is likely dependent on the specific targets and the physiological environment.

Biochemical Pathways

Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the lipophilicity of a compound can affect its activity . Additionally, the solubility of the compound in various solvents can influence its bioavailability and distribution within the body .

properties

IUPAC Name

2-[2-[(4-ethylphenoxy)methyl]phenyl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c1-2-13-7-9-15(10-8-13)23-11-14-5-3-4-6-16(14)18-20-17(12-24-18)19(21)22/h3-10,12H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFDLQGKNTWLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=CC=CC=C2C3=NC(=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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